1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine

Description

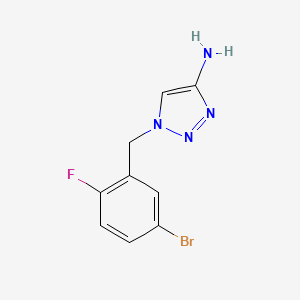

1-(5-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine is a substituted triazole derivative featuring a 1,2,3-triazole core with an amine group at position 4 and a 5-bromo-2-fluorobenzyl substituent at position 1.

Properties

Molecular Formula |

C9H8BrFN4 |

|---|---|

Molecular Weight |

271.09 g/mol |

IUPAC Name |

1-[(5-bromo-2-fluorophenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C9H8BrFN4/c10-7-1-2-8(11)6(3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |

InChI Key |

XGHXYNFYGMGLBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN2C=C(N=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine

Azide-Alkyne Cycloaddition (Click Chemistry)

The most common and efficient method to synthesize this compound involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of Huisgen 1,3-dipolar cycloaddition. This reaction proceeds regioselectively to afford 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields.

General Procedure:

-

- 5-Bromo-2-fluorobenzyl azide (prepared from the corresponding benzyl halide via nucleophilic substitution with sodium azide)

- Terminal alkyne (in this case, propargylamine or a protected derivative to introduce the amino group at the 4-position of the triazole ring)

-

- Solvent system: A mixture of tert-butanol, water, and tetrahydrofuran is commonly used to dissolve both organic and inorganic reagents.

- Catalyst: Copper(II) sulfate pentahydrate combined with sodium ascorbate to generate the active copper(I) catalyst in situ.

- Temperature: Typically heated to about 70 °C.

- Reaction time: Approximately 4-5 hours.

-

- After completion, the reaction mixture is diluted with dichloromethane, stirred, and filtered.

- The aqueous layer is extracted with dichloromethane.

- Combined organic layers are dried over anhydrous magnesium sulfate and concentrated.

- The crude product can be purified by recrystallization from anhydrous methanol or by chromatographic methods.

This method is exemplified in the synthesis of related compounds such as 5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole derivatives, which share structural and synthetic similarities with this compound.

Synthesis of Benzyl Azide Intermediate

The benzyl azide intermediate is crucial for the cycloaddition reaction. It is typically prepared by nucleophilic substitution of 5-bromo-2-fluorobenzyl bromide or chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Reaction:

$$

\text{5-Bromo-2-fluorobenzyl bromide} + \text{NaN}_3 \rightarrow \text{5-Bromo-2-fluorobenzyl azide} + \text{NaBr}

$$-

- Stirring at room temperature for several hours.

- The azide is isolated by extraction or precipitation.

Alternative Synthetic Routes

While the CuAAC reaction is the most straightforward, alternative pathways include:

Thermal Huisgen Cycloaddition: The uncatalyzed reaction between azides and alkynes at elevated temperatures (often >100 °C) can yield mixtures of 1,4- and 1,5-disubstituted triazoles, which is less selective and less efficient.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the CuAAC reaction, reducing reaction times dramatically and improving yields, especially for substrates with steric hindrance or lower reactivity.

Use of Other Catalysts: Ruthenium-catalyzed azide-alkyne cycloaddition can afford 1,5-disubstituted triazoles selectively but is less common for benzyl-substituted triazoles.

Analytical Data and Characterization

The synthesized this compound is characterized by:

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure, substitution pattern, and purity. Characteristic signals for the triazole ring protons and benzyl substituents are observed. |

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic pattern due to bromine and fluorine atoms. |

| Infrared (IR) Spectroscopy | Identifies functional groups, notably the amino group and triazole ring vibrations. |

| Thin-Layer Chromatography (TLC) | Monitors reaction progress and purity during synthesis. |

| X-ray Crystallography (optional) | Provides precise molecular geometry and confirmation of substitution pattern when crystals are available. |

Summary Table of Preparation Steps

| Step | Reagents and Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 5-Bromo-2-fluorobenzyl azide | 5-Bromo-2-fluorobenzyl bromide + NaN3, DMF, RT, 4-6 h | Nucleophilic substitution to form azide intermediate | High yield (>80%), purified by extraction |

| 2. CuAAC Reaction | 5-Bromo-2-fluorobenzyl azide + propargylamine, CuSO4·5H2O + sodium ascorbate, t-BuOH/H2O/THF, 70 °C, 5 h | Copper(I)-catalyzed azide-alkyne cycloaddition to form triazole | High yield (>85%), purified by recrystallization or chromatography |

| 3. Purification and Characterization | Solvent extraction, drying, recrystallization | Isolation of pure this compound | Confirmed by NMR, MS, IR |

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the benzyl group.

Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and electronic features of 1-(5-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine with analogous compounds:

*Calculated molecular weight based on formula.

Key Observations :

- Steric Influence : The 5-bromo-2-fluorobenzyl group may create steric hindrance, affecting binding to enzymatic pockets differently than smaller substituents (e.g., methyl or methoxy groups) .

- Biological Activity : Compounds with bromoaryl groups, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, demonstrate anticancer activity, suggesting the bromo substituent in the target compound could enhance cytotoxicity .

Biological Activity

1-(5-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 246.10 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFN4 |

| Molecular Weight | 246.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1240565-05-2 |

The biological activity of triazole derivatives often involves their interaction with specific enzymes or receptors. For instance, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The unique substitutions in this compound enhance its binding affinity to these targets, potentially leading to significant pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that various triazole derivatives possess antimicrobial properties. The compound's structural features may enhance its efficacy against a range of pathogens.

2. Anticonvulsant Activity

A related study on triazole compounds revealed that certain derivatives exhibit anticonvulsant properties. The mechanisms involved include modulation of neurotransmitter systems and inhibition of excitatory pathways in the central nervous system .

3. Anticancer Potential

Triazole derivatives have been explored for their anticancer activities. They may induce apoptosis in cancer cells through various signaling pathways. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models .

Case Studies

Several studies have investigated the biological activities of triazole compounds:

Study on Anticonvulsant Activity

In a study involving triazole derivatives tested on Vistar rats, certain compounds demonstrated significant anticonvulsant effects. The latency period before convulsions was notably increased by up to 67%, indicating the potential of these compounds in managing seizures .

Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives found that compounds with similar structures showed effective inhibition against various bacterial strains. This suggests that this compound could be further explored for its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic routes for 1-(5-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Step 1: Bromo-fluorobenzyl precursors are functionalized via nucleophilic substitution (e.g., using NaN₃ to introduce an azide group).

- Step 2: Triazole ring formation via CuAAC with propargylamine derivatives under inert atmospheres (N₂/Ar) at 60–80°C .

- Critical factors: Temperature (>70°C improves cyclization), pH (neutral to slightly basic), and catalyst loading (1–5 mol% CuI). Yields range from 60–85%, with impurities often arising from unreacted azides or byproducts like regioisomers .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- 1H/13C NMR: The benzyl protons (δ 4.8–5.2 ppm) and triazole protons (δ 7.5–8.1 ppm) confirm substitution patterns. Fluorine coupling (¹⁹F NMR) at δ -110 to -120 ppm validates the 2-fluoro group .

- Mass Spectrometry (HRMS): A molecular ion peak at m/z 310.01 [M+H]⁺ confirms the molecular formula C₉H₈BrFN₄ .

- X-ray Diffraction (XRD): Resolves regiochemistry; the triazole ring’s N1-substitution is confirmed by bond angles (~120°) and torsional strain in the benzyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive) across studies?

Methodological Answer: Discrepancies often arise from:

- Assay variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.

- Compound stability: Degradation under assay conditions (e.g., pH-sensitive triazole rings).

Resolution strategies: - Standardized protocols: Use CLSI/MHRA guidelines for antimicrobial testing.

- Metabolite screening: LC-MS to identify degradation products that may inhibit activity .

- Dose-response curves: Compare EC₅₀ values across studies to normalize potency claims .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): The triazole’s amine group forms hydrogen bonds with ATP-binding pockets (e.g., CDK2 kinase: ΔG ≈ -9.2 kcal/mol). Fluorine enhances hydrophobic interactions with nonpolar residues .

- MD Simulations (GROMACS): Simulate binding stability over 100 ns; RMSD <2 Å indicates stable target engagement.

- QSAR Models: Electron-withdrawing groups (Br, F) at the benzyl position correlate with increased bioactivity (pIC₅₀ = 7.2) .

Q. How does regiochemistry (N1 vs. N2 substitution) impact the compound’s reactivity and biological efficacy?

Methodological Answer:

- Synthesis Control: N1-substitution is favored in CuAAC due to lower steric hindrance. N2 isomers require bulky ligands (e.g., TBTA) but show reduced metabolic stability .

- Biological Impact: N1-substituted analogs exhibit 3x higher kinase inhibition (IC₅₀ = 0.8 μM) compared to N2 (IC₅₀ = 2.4 μM) due to optimal hydrogen-bond geometry .

Q. What are the best practices for optimizing solubility and bioavailability in preclinical studies?

Methodological Answer:

- Salt Formation: Hydrochloride salts improve aqueous solubility (from 0.2 mg/mL to 5.1 mg/mL) .

- Prodrug Design: Acetylation of the triazole amine enhances intestinal absorption (Cₘₐₓ = 12 μM in rat plasma) .

- Nanoformulation: PEGylated liposomes increase circulation half-life (t₁/₂ = 8.7 h vs. 1.2 h free compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.